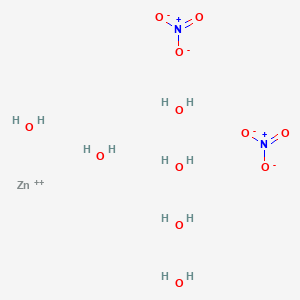

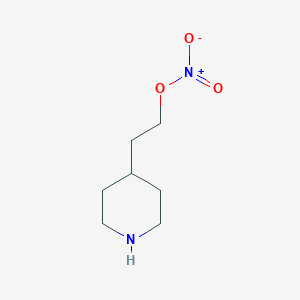

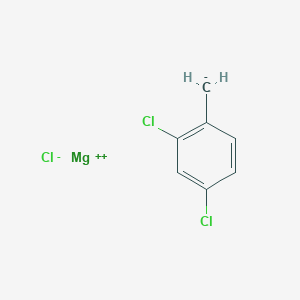

Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of magnesium-based reagents can involve the use of magnesium in combination with various organic and inorganic ligands. For instance, (chloromethyl)magnesium chloride–lithium chloride is synthesized as a mixed lithium–magnesium carbenoid and is used for the chemoselective synthesis of functionalized aromatic chlorohydrins . This suggests that magnesium chloride (2,4-dichlorophenyl)methanide could potentially be synthesized through a similar approach, involving the reaction of magnesium with an appropriate chlorophenyl compound.

Molecular Structure Analysis

The molecular structure of magnesium-based compounds can be complex, as seen in the case of magnesium dichloride decahydrate, which consists of Mg(H2O)6 octahedra arranged in a specific sequence . The structure of magnesium nitride chloride, Mg2NCl, is another example where magnesium is octahedrally coordinated by six atoms . These examples indicate that the molecular structure of magnesium chloride (2,4-dichlorophenyl)methanide would likely involve magnesium coordinated with chloride and the dichlorophenyl group in a specific geometric arrangement.

Chemical Reactions Analysis

Magnesium-based reagents are known for their reactivity in various organic transformations. The Mg/MeOH system, for example, is used as a reducing agent in reductive cyclization, reductive elimination, and other reactions . The reactivity of (chloromethyl)magnesium chloride–lithium chloride with aromatic aldehydes and the dehalogenation of aryl halides with magnesium in methanol are indicative of the potential reactions that magnesium chloride (2,4-dichlorophenyl)methanide could undergo, such as nucleophilic addition to carbonyl compounds or participation in dehalogenation processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of magnesium-based compounds can vary widely. For example, the Born-Oppenheimer molecular dynamics study of chlorophyll-c2 in liquid methanol reveals the displacement of a pentacoordinated Mg atom from the macrocycle plane, affecting the solvation and electronic properties . The use of magnesium perchlorate as a catalyst in the synthesis of alpha-aminophosphonates demonstrates the influence of the counteranion on the reactivity of magnesium compounds . These studies suggest that the physical and chemical properties of magnesium chloride (2,4-dichlorophenyl)methanide would be influenced by its coordination environment and the electronic effects of the dichlorophenyl group.

科学的研究の応用

1. Ziegler-Natta Catalyzed Polyolefin Products

- Summary of Application : Magnesium Chloride is used in the Ziegler-Natta catalysts, which opened a novel aspect of chemistry in terms of polyolefin formation . Polyolefins such as polyethylene and polypropylene are the most versatile materials in recent times .

- Methods of Application : The Ziegler-Natta catalyst system, polymerization reaction, and polymer process technologies are gradually upgrading to produce different polyolefin products .

- Results or Outcomes : The innovation of Ziegler-Natta catalysts has led to significant progress in catalytic olefin polymerization, simplifying polyolefin production by optimizing the reaction conditions and internal donors .

2. Deicing Applications

- Summary of Application : Magnesium Chloride is used in deicing applications due to its capability to depress freezing temperatures to a lower point than other salts such as sodium chloride .

- Methods of Application : The constituents of concrete can alter the MgCl2–H2O phase diagram when it is used to interpret the performance of concrete . Different chemical reactions may concurrently occur between MgCl2 and cementitious constituents .

- Results or Outcomes : It was observed that MgCl2 can be entirely consumed in concrete by the chemical reactions and produce CaCl2 . These chemical reactions occurred rapidly (within 5-10 min) and caused a significant decrease in subsequent fluid ingress into exposed concrete .

3. E1 Reaction

- Summary of Application : Magnesium Chloride can be involved in E1 reactions, a type of elimination reaction in organic chemistry .

- Methods of Application : In an E1 reaction, a tertiary carbocation is formed when a leaving group, such as a bromide, dissociates. This is a slow, rate-determining step. Then, a base removes a hydrogen from the β-carbon, and the C-H bond electron pair forms a C-C π bond .

- Results or Outcomes : The E1 reaction mechanism results in the formation of an alkene .

4. Carbocation Rearrangements

- Summary of Application : Magnesium Chloride can be involved in carbocation rearrangements, a common phenomenon in organic chemistry reactions .

- Methods of Application : Carbocation rearrangements involve the movement of a carbocation from an unstable state to a more stable state through various structural reorganizational “shifts” within the molecule .

- Results or Outcomes : Once the carbocation has shifted over to a different carbon, we can say that there is a structural isomer of the initial molecule .

5. Synthesis of Heterocyclic Compounds

- Summary of Application : Magnesium Chloride has been reported to be a versatile reagent especially as a Lewis acid catalyst in a variety of organic transformations including the preparation of heterocyclic compounds .

- Methods of Application : The use of MgCl2 in organic chemistry involves its role as a Lewis acid catalyst in various organic transformations .

- Results or Outcomes : The use of MgCl2 has led to the successful synthesis of a variety of heterocyclic compounds .

6. Preparation of Metallic Magnesium

Safety And Hazards

“Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1)” is sensitive to air and moisture . It may form a precipitate . It reacts violently with water, and its thermal decomposition can lead to the release of irritating gases and vapors . Hazardous combustion products include magnesium oxides and hydrogen chloride gas .

特性

IUPAC Name |

magnesium;2,4-dichloro-1-methanidylbenzene;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2.ClH.Mg/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZMYROGYRWDEM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

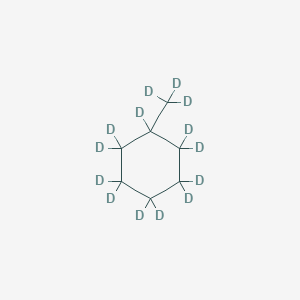

[CH2-]C1=C(C=C(C=C1)Cl)Cl.[Mg+2].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3Mg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50519490 |

Source

|

| Record name | Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) | |

CAS RN |

129752-86-9 |

Source

|

| Record name | Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。